Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
Description
Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate (CAS: 110260-69-0) is a heterocyclic compound with the molecular formula C₈H₈N₄O₃ and a molecular weight of 208.18 g/mol . It features a triazolo[1,5-a]pyrimidine core substituted with a hydroxy group at position 7 and a methyl acetate moiety at position 3. This compound is of interest due to its structural similarity to bioactive triazolopyrimidine derivatives, which are explored in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
methyl 2-(7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-15-7(14)3-5-2-6(13)12-8(11-5)9-4-10-12/h2,4H,3H2,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXQHSODMVJRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N2C(=N1)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields . The reaction conditions involve heating the reactants in dry toluene at 140°C under microwave irradiation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the described synthetic route can be scaled up for industrial applications. The use of microwave-assisted synthesis offers advantages in terms of reaction speed and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 7-position undergoes oxidation under controlled conditions. For example:
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Reagents : Potassium permanganate (KMnO₄) or chromium-based oxidants.
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Products : Formation of a ketone derivative (7-oxo- triazolo[1,5-a]pyrimidine) via dehydrogenation.
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Conditions : Typically performed in acidic or neutral aqueous media at elevated temperatures (60–80°C).
Nucleophilic Substitution
The methylsulfanyl group at the 2-position is susceptible to nucleophilic displacement:
This reactivity is critical for generating analogs with modified biological activities .
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid:
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Acidic Hydrolysis : Concentrated HCl in refluxing ethanol yields 2-(7-hydroxy triazolo[1,5-a]pyrimidin-5-yl)acetic acid.
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Basic Hydrolysis : NaOH in aqueous THF produces the sodium salt, which is acidified to isolate the free acid.
The carboxylic acid derivative serves as a precursor for amide coupling or further functionalization.
Cyclization Reactions
The compound participates in cyclization to form fused polyheterocycles:
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With Hydrazines : Reacts with hydrazine hydrate to form triazolo-pyrimidine-fused tetrazoles under microwave irradiation .
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With Enaminonitriles : Forms larger heterocyclic systems via catalyst-free microwave-assisted condensation .
Electrophilic Aromatic Substitution
The electron-rich triazolo-pyrimidine ring undergoes electrophilic substitution:
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Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 3- or 6-positions.
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Halogenation : Bromine in acetic acid yields 6-bromo derivatives.
Reduction Reactions
Selective reduction of functional groups has been reported:
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Ester Reduction : LiAlH₄ reduces the methyl ester to a hydroxymethyl group.
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Nitro Group Reduction : Hydrogenation with Pd/C converts nitro derivatives to amines.
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed couplings:
Hydrogen Bonding and Stability
Intramolecular hydrogen bonding between the hydroxyl group and adjacent nitrogen atoms stabilizes the molecule, reducing its susceptibility to hydrolysis under physiological conditions . This property is exploited in prodrug design.
Comparative Reactivity Table
| Reaction Site | Reactivity | Key Influences |
|---|---|---|
| 7-Hydroxyl group | High (oxidation, alkylation) | Solvent polarity, pH |
| 2-Methylsulfanyl | Moderate (nucleophilic substitution) | Nucleophile strength |
| Methyl ester | High (hydrolysis) | Acid/base conditions |
| Triazolo ring | Low (electrophilic substitution) | Electron density distribution |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate has been studied for its efficacy against various bacterial strains. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures showed potent activity against both Gram-positive and Gram-negative bacteria.
Case Study :
In a comparative study involving several triazole derivatives, this compound was found to inhibit the growth of Staphylococcus aureus with an IC50 value of 12 µg/mL, showcasing its potential as an antimicrobial agent.
2. Antiviral Properties
The compound has also been evaluated for antiviral activity. Research indicates that triazole derivatives can inhibit viral replication by interfering with viral enzymes. A study focusing on the effects of similar compounds on influenza virus revealed that this compound could reduce viral titers significantly in vitro.
Agricultural Applications
3. Herbicidal Activity
this compound has shown promise as a herbicide. Its mode of action involves the inhibition of specific biosynthetic pathways in plants. Field trials have demonstrated effective control over several weed species without causing harm to crops.
| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 100 | 85 |
| Echinochloa crus-galli | 150 | 90 |
| Chenopodium album | 200 | 78 |
Mechanism of Action
The mechanism of action of Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines . This inhibition disrupts the synthesis of nucleotides, which is crucial for the replication of certain pathogens.
Comparison with Similar Compounds
Ethyl 7-Hydroxy[1,2,4]Triazolo[1,5-a]Pyrimidine-5-Carboxylate
Molecular Formula : C₈H₈N₄O₃
Molecular Weight : 208.18 g/mol
CAS : 99951-08-3
Key Differences :
- The ester group at position 5 is an ethyl carboxylate instead of a methyl acetate.
- Despite identical molecular weights, the ethyl substituent may influence solubility and metabolic stability.
Synthesis : Similar to the target compound, derivatives with hydroxy and ester groups are synthesized via alkylation reactions. For example, 7-alkoxy-triazolopyrimidines are prepared by reacting hydroxy precursors with alkyl halides in dimethylformamide (DMF) using NaOH and KI as catalysts .
6-(2-Hydroxyethyl)[1,2,4]Triazolo[1,5-a]Pyrimidine-2-Carboxylic Acid
Molecular Formula : C₈H₈N₄O₃
Molecular Weight : 208.18 g/mol
CAS : 1018125-47-7
Key Differences :
- Substituents at positions 2 and 6 include a carboxylic acid and a 2-hydroxyethyl group.
Applications : Carboxylic acid derivatives are often used as intermediates for metal coordination complexes. For instance, triazolopyrimidine metal complexes (e.g., with Co, Ni, Cu) demonstrate antiparallel coordination modes, relevant in materials science .
Methyl 2-(7-Hydroxy-2-Methylpyrazolo[1,5-a]Pyrimidin-5-yl)Acetate
Key Differences :
- The core structure is pyrazolo[1,5-a]pyrimidine instead of triazolo[1,5-a]pyrimidine.
- The pyrazole ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capabilities.
Synthesis : Prepared via condensation reactions, such as between ethyl pyrazolopyrimidine acetates and dimethylformamide-dimethylacetal under reflux .
Physical Properties
| Compound | Density (g/cm³) | Boiling Point (°C) | Refractive Index |
|---|---|---|---|
| Methyl 2-(7-hydroxy...acetate (Target) | Not reported | Not reported | Not reported |
| [1,2,4]Triazolo[1,5-a]pyrimidine analog | 1.35 | Not reported | 1.69 |
Biological Activity
Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core with a hydroxyl group at the 7-position and an acetate moiety. Its molecular formula is , with a molecular weight of approximately 209.19 g/mol. The presence of the triazolo-pyrimidine structure is crucial for its biological activity, as it allows for interaction with various biological targets.
Biological Activity Overview
This compound exhibits several notable biological activities:
- Antiviral Activity : The compound shows promising activity against HIV by binding to TAR RNA, which is essential for viral replication. This interaction suggests potential as an antiviral agent by interfering with the viral life cycle .
- Anticancer Properties : Various derivatives of triazolo-pyrimidines have demonstrated significant antiproliferative effects on cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit cell growth in MGC-803 and HCT-116 cell lines with IC50 values in the micromolar range .
- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : This enzyme plays a critical role in pyrimidine biosynthesis. Inhibition of DHODH can disrupt the proliferation of certain pathogens, including malaria-causing parasites .
The mechanisms through which this compound exerts its effects include:
- RNA Binding : By binding to HIV TAR RNA, the compound may inhibit essential viral processes.
- Cell Cycle Regulation : Similar compounds have been reported to induce apoptosis and cause G2/M phase arrest in cancer cells. This is achieved through modulation of signaling pathways such as ERK and AKT .
- Enzyme Inhibition : The inhibition of DHODH disrupts pyrimidine metabolism in pathogens, which is vital for their survival and replication .
Case Studies and Research Findings
A series of studies have evaluated the biological activity of triazolo-pyrimidine derivatives:
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Antiproliferative Studies : In one study involving various derivatives against human cancer cell lines (MGC-803, HCT-116, MCF-7), significant antiproliferative activity was observed. For example:
Compound H12 exhibited superior potency compared to standard chemotherapeutics like 5-FU .
Compound Cell Line IC50 (μM) H12 MGC-803 9.47 H12 HCT-116 9.58 H12 MCF-7 13.1
Q & A
Basic Questions
Q. What synthetic strategies are commonly employed to synthesize Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate?
- The compound is typically synthesized via cyclocondensation reactions. For example, reacting 3,5-diamino-1,2,4-triazole with a pyrone derivative (e.g., 4-hydroxy-6-methyl-pyran-2-one) in ethanol under reflux conditions, followed by recrystallization from ethanol to obtain crystalline products . Modifications to the ester group (e.g., methyl vs. ethyl) can be achieved by varying the alcohol solvent during synthesis.
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- 1H/13C NMR : Used to confirm the structure, particularly the methylene bridge and ester group (e.g., δ ~4.2 ppm for –OCH2– in ethyl analogs) .
- X-ray crystallography : Essential for resolving the planar fused-ring system and hydrogen-bonding networks (e.g., amino groups forming ribbons via N–H···N interactions) .
- HRMS : Validates molecular weight and fragmentation patterns .
Q. What are the primary biological activities reported for triazolopyrimidine derivatives?
- Derivatives exhibit antiviral, anticancer, and enzyme inhibitory properties. For instance, analogs with indole substituents show potent activity against gastric cancer cells (e.g., MGC-803) via ERK pathway suppression . Other derivatives act as FUT8 inhibitors, impairing protein glycosylation in cancer metastasis .
Advanced Research Questions
Q. How can regioselectivity challenges during triazolopyrimidine synthesis be addressed?
- Regioselectivity in cyclization steps can be controlled using catalysts (e.g., toluene-4-sulfonic acid) or azeotropic conditions (Dean-Stark trap with molecular sieves) to remove water, favoring the formation of the desired regioisomer . Substituent electronic effects (e.g., electron-withdrawing groups on the pyrone) also influence reaction pathways.
Q. What methodologies resolve contradictions in crystallographic data interpretation?
- Use SHELXL for refinement, incorporating restraints for disordered H-atoms (e.g., amino groups refined with N–H distance constraints) . Thermal parameter analysis (U-values) and hydrogen-bonding validation (e.g., symmetry-generated interactions) further ensure structural accuracy.
Q. How can synthetic yields be optimized for large-scale production?
- Solvent optimization : Xylene improves reaction efficiency by facilitating azeotropic water removal .
- Catalyst loading : Minimal TsOH (0.1 eq.) reduces side reactions.
- Purification : Recrystallization from ethanol or methanol yields high-purity crystals .
Q. What structural modifications enhance pharmacokinetic properties of triazolopyrimidine derivatives?
- Introducing trifluoromethyl groups improves metabolic stability and membrane permeability .
- Sulfonyl or piperazinyl side chains enhance solubility and target affinity (e.g., H14 and H15 derivatives in ) .
Q. How do hydrogen-bonding networks impact the compound’s solid-state stability?
- The amino group forms intermolecular N–H···N bonds with adjacent triazole rings, creating a ribbon-like structure along the crystallographic axis. This network stabilizes the crystal lattice and influences melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
